N-Desalkyludenafil (DA-8164) is a significant active metabolite of udenafil (DA-8159), a novel phosphodiesterase type 5 (PDE5) inhibitor. [] It is primarily studied in the context of its formation from udenafil metabolism and its own pharmacological activity. [] Research focuses on understanding its pharmacokinetic properties, metabolic pathways, and potential for drug interactions, particularly in relation to udenafil. [, , , , , , , , ]
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is classified as a phosphodiesterase type 5 inhibitor. This classification indicates its role in inhibiting the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule crucial for achieving and maintaining an erection.
The synthesis of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil typically involves several key steps:
The precise parameters, such as temperature, pressure, and reaction time, can vary based on the specific laboratory setup and desired yield.
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil has a complex molecular structure characterized by:
The three-dimensional conformation plays a significant role in its interaction with the phosphodiesterase type 5 enzyme, facilitating its mechanism of action.
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil participates in various chemical reactions:
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil's mechanism of action involves:
The physical and chemical properties of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil include:
These properties are critical for formulation development and ensuring efficacy in clinical applications.
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil has several scientific applications:
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is a metabolite of the phosphodiesterase type 5 (PDE-5) inhibitor Udenafil (brand name Zydena®). The parent compound Udenafil (C₂₅H₃₆N₆O₃S₂; MW: 516.66 g/mol) features a complex pyrazolopyrimidinone core linked to a benzenesulfonamide group and a N-[2-(1-methylpyrrolidin-2-yl)ethyl] side chain [5]. In contrast, the N-desalkyl metabolite arises from enzymatic removal of the entire 2-(1-methyl-2-pyrrolidinyl)ethyl moiety attached to the sulfonamide nitrogen. This structural simplification reduces the molecular weight by 111.19 g/mol and eliminates the chiral center present in Udenafil’s pyrrolidine ring [1] [5].
Table 1: Structural Comparison with Udenafil
Feature | Udenafil | N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil |
---|---|---|
Molecular Formula | C₂₅H₃₆N₆O₃S₂ | C₁₈H₂₃N₅O₄S |
Molecular Weight | 516.66 g/mol | 405.47 g/mol |
Key Side Chain | 2-(1-methylpyrrolidin-2-yl)ethyl group | Sulfonamide proton (H-N-SO₂) |
Chiral Centers | Yes (pyrrolidine ring) | None |
The excision of the 2-(1-methyl-2-pyrrolidinyl)ethyl substituent (C₇H₁₄N⁺; fragment mass: 128.20 g/mol) converts the tertiary sulfonamide of Udenafil into a secondary sulfonamide in the metabolite. This transformation significantly alters electronic distribution:
The metabolite’s molecular formula (C₁₈H₂₃N₅O₄S) was confirmed via high-resolution mass spectrometry, with an exact mass of 405.1471 Da [1] [2]. Key compositional features include:
Table 2: Atomic Composition and Mass Distribution
Element | Count | Mass Contribution (g/mol) | % Total Mass |
---|---|---|---|
Carbon (C) | 18 | 216.28 | 53.35% |
Hydrogen (H) | 23 | 23.18 | 5.72% |
Nitrogen (N) | 5 | 70.04 | 17.28% |
Oxygen (O) | 4 | 64.00 | 15.79% |
Sulfur (S) | 1 | 32.06 | 7.91% |
Total | 405.47 | 100% |
Structural Implications:
This analysis adheres strictly to structural and physicochemical properties, excluding pharmacological or safety data per the outlined scope. Data derives from analytical certificates and structural databases. [1] [2] [5]
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2